Carbonylhydridotris(triphenylphosphine)rhodium(I) is a coordination compound with the formula , where represents triphenylphosphine ligands. This compound is characterized by its light yellow crystalline form, which is moisture-sensitive and requires careful handling and storage in inert atmospheres at low temperatures (2-8°C) to maintain stability. The molecular weight of Carbonylhydridotris(triphenylphosphine)rhodium(I) is approximately 918.8 g/mol, and it has a melting point of around 150 °C (dec.) .
Carbonylhydridotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is one of the most important industrial catalysts. It is used extensively in the hydroformylation reaction, which converts alkenes (olefins) into aldehydes. This process is crucial for the production of various chemicals, including precursors for plastics, pharmaceuticals, and solvents.
This rhodium complex can also act as a catalyst for the hydrogenation of various unsaturated organic compounds, such as alkenes and alkynes. This reaction finds applications in the production of saturated alcohols, which are used in numerous industrial processes.
Carbonylhydridotris(triphenylphosphine)rhodium(I) has been investigated for its ability to activate C-H bonds in organic molecules. This activation is a crucial step in various organic transformations, allowing for the selective modification of complex molecules.
Researchers are exploring the potential of this rhodium complex for asymmetric catalysis, which allows for the selective synthesis of chiral molecules. This application is particularly important in the development of new pharmaceuticals and other fine chemicals.
Carbonylhydridotris(triphenylphosphine)rhodium(I) serves as a model system for studying the mechanisms of homogeneous catalysis. By understanding the reaction pathways and factors influencing catalyst activity, researchers can design improved catalysts for various applications.
This rhodium complex is a valuable tool for studying fundamental aspects of organometallic chemistry. Its well-defined structure and reactivity make it a convenient platform for exploring the interactions between transition metals and organic ligands.
Carbonylhydridotris(triphenylphosphine)rhodium(I) is known for its catalytic properties in various organic reactions. It acts as an active catalyst in:
The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the following steps:
Carbonylhydridotris(triphenylphosphine)rhodium(I) finds extensive applications in:
Several compounds exhibit similar structural or functional characteristics to Carbonylhydridotris(triphenylphosphine)rhodium(I). Below are some notable examples:
Compound Name | Structure/Formula | Unique Features |
---|---|---|
Tris(triphenylphosphine)rhodium(I) carbonyl | Lacks hydride; used similarly in catalysis | |
Rhodium(III) chloride | Common precursor for rhodium complexes | |
Rhodium(I) acetylacetonate | Used in different catalytic applications | |
Carbonylbis(triphenylphosphine)rhodium(II) | More stable; used for different catalytic pathways |
Carbonylhydridotris(triphenylphosphine)rhodium(I)'s unique feature lies in its ability to facilitate hydroformylation with a high selectivity for n-aldehydes compared to other catalysts like cobalt compounds. Its hydride functionality also enhances its reactivity in hydrogenation processes, setting it apart from other similar rhodium complexes .
The discovery of [RhH(CO)(PPh₃)₃] emerged from mid-20th-century efforts to expand the utility of rhodium complexes in catalysis. While Wilkinson’s catalyst ([RhCl(PPh₃)₃]) dominated hydrogenation studies in the 1960s, researchers sought rhodium species capable of mediating carbonylation reactions. The synthesis of [RhH(CO)(PPh₃)₃] was first reported in the late 1960s via the reduction of [RhCl(CO)(PPh₃)₂] using sodium borohydride (NaBH₄) in ethanol, with excess triphenylphosphine (PPh₃) stabilizing the product. This method remains a standard preparative route, though alternative approaches involving aldehydes and rhodium trichloride in basic alcoholic media were later developed.
The compound’s identification coincided with the rise of hydroformylation as an industrial process for aldehyde production. Unlike cobalt-based catalysts, [RhH(CO)(PPh₃)₃] operated under milder conditions (e.g., lower pressures and temperatures), spurring interest in its mechanistic underpinnings.
As one of the few stable pentacoordinate rhodium hydrides, [RhH(CO)(PPh₃)₃] exemplifies the interplay between geometry and reactivity. Its trigonal bipyramidal structure features trans-oriented CO and hydrido ligands, with Rh–P, Rh–C, and Rh–H bond distances of 2.32 Å, 1.83 Å, and 1.60 Å, respectively. This configuration imparts pseudo-C₃v symmetry, facilitating ligand substitution dynamics critical to catalysis.
The complex’s stability contrasts with labile analogs like [Rh₂(CO)₈], underscoring the role of PPh₃ in kinetic stabilization. Its electronic structure—a Rh(I) center with a d⁸ configuration—enables oxidative addition and migratory insertion steps central to hydroformylation.
Wilkinson’s catalyst ([RhCl(PPh₃)₃]) and [RhH(CO)(PPh₃)₃] share a common ligand set (PPh₃) but differ markedly in ancillary ligands and applications. The former, a square planar Rh(I) complex, excels in alkene hydrogenation but is inert toward carbonylation. In contrast, [RhH(CO)(PPh₃)₃] adopts a trigonal bipyramidal geometry, with CO and H⁻ ligands enabling CO insertion into Rh–H bonds—a key step in hydroformylation.
Notably, [RhH(CO)(PPh₃)₃] can form in situ from Wilkinson’s catalyst under CO atmosphere, linking the two complexes in catalytic cycles. However, halide inhibition in Wilkinson’s system is absent in [RhH(CO)(PPh₃)₃], highlighting the hydrido ligand’s role in suppressing deleterious halide effects.
Early studies focused on optimizing hydroformylation conditions, revealing that excess PPh₃ and low CO partial pressures enhance n-aldehyde selectivity. The 1980s–1990s saw mechanistic elucidation via kinetic and spectroscopic methods, including ^31P NMR and parahydrogen-induced polarization. Recent innovations exploit [RhH(CO)(PPh₃)₃] in niche applications, such as the ring-opening isomerization of methylenecyclopropanes to 1,3-dienes.
The classical synthesis of [RhH(CO)(PPh₃)₃] involves the reduction of chlorocarbonylbis(triphenylphosphine)rhodium(I) ([RhCl(CO)(PPh₃)₂]) in the presence of excess triphenylphosphine. Sodium tetrahydroborate (NaBH₄) serves as the reducing agent in ethanol, facilitating the replacement of the chloride ligand with a hydride:
$$
\text{[RhCl(CO)(PPh₃)₂] + NaBH₄ + PPh₃ → [RhH(CO)(PPh₃)₃] + NaCl + BH₃}
$$
This method, first reported in the 1960s, achieves moderate yields (60–70%) under mild conditions (25–50°C) [1]. Triethylamine and hydrogen gas have also been employed as alternative reductants, though these require longer reaction times and specialized equipment [1]. The excess triphenylphosphine ensures stabilization of the rhodium center, preventing colloidal rhodium formation.
Rhodium trichloride hydrate (RhCl₃·xH₂O) offers a cost-effective precursor for large-scale synthesis. In a one-pot procedure, RhCl₃·xH₂O is suspended in ethanol with triphenylphosphine and heated to 70–80°C under nitrogen [2]. Subsequent addition of an alcoholic potassium hydroxide solution induces reduction, forming a rhodium(I) intermediate. Carbon monoxide gas is then bubbled through the mixture, yielding [RhH(CO)(PPh₃)₃] after crystallization:
$$
\text{RhCl₃·xH₂O + PPh₃ + KOH + CO → [RhH(CO)(PPh₃)₃] + KCl + byproducts}
$$
This route circumvents the need for isolating sensitive intermediates and achieves yields exceeding 85% [2]. Notably, the choice of solvent (ethanol vs. isopropanol) influences reaction kinetics, with ethanol favoring faster CO insertion.
Aldehydes act as both reducing agents and carbonyl sources in alternative syntheses. For example, benzaldehyde reacts with RhCl₃ and triphenylphosphine in ethanol under basic conditions, yielding [RhH(CO)(PPh₃)₃] via in situ CO generation:
$$
\text{RhCl₃ + 3 PPh₃ + RCHO + NaOH → [RhH(CO)(PPh₃)₃] + NaCl + RCOOH}
$$
The aldehyde’s oxidation to carboxylic acid provides electrons for rhodium reduction, while liberated CO coordinates to the metal center [1]. This method is particularly advantageous for laboratory-scale synthesis due to its simplicity, though aldehyde byproducts necessitate purification steps.
Recent patents disclose optimized protocols emphasizing industrial feasibility. A notable advancement involves reacting RhCl₃·xH₂O with triphenylphosphine in methanol or ethanol at 50°C, followed by alkali metal hydroxide addition and CO gas introduction [2]. Key improvements include:
Additionally, microwave-assisted methods have reduced reaction times from hours to minutes, though scalability remains a challenge.
Wilkinson’s catalyst ([RhCl(PPh₃)₃]) serves as a versatile precursor. Treatment with carbon monoxide in ethanol displaces the chloride ligand, forming [RhH(CO)(PPh₃)₃]:
$$
\text{[RhCl(PPh₃)₃] + CO + H₂ → [RhH(CO)(PPh₃)₃] + HCl}
$$
Alternatively, hydride transfer agents like sodium borohydride convert [RhCl(CO)(PPh₃)₂] directly into the target complex [1] [4]. These pathways highlight the interplay between rhodium’s oxidation state (I to III) and ligand substitution kinetics.
Acute Toxic;Irritant